Kipukasin H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kipukasin H involves several steps, typically starting with the isolation of the compound from fungal cultures. The process includes:

Fermentation: Aspergillus flavus is cultured under specific conditions to produce this compound.

Extraction: The compound is extracted from the fungal biomass using organic solvents.

Purification: Techniques such as chromatography are employed to purify this compound to a high degree of purity (≥95%).

Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the general approach would involve optimizing the fermentation and extraction processes to maximize yield and purity. This could include:

Optimizing Culture Conditions: Adjusting factors such as temperature, pH, and nutrient availability to enhance the production of this compound.

Scaling Up Fermentation: Using larger bioreactors to increase the volume of fungal culture.

Advanced Purification Techniques: Employing high-performance liquid chromatography (HPLC) and other advanced methods to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Kipukasin H can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within this compound.

Substitution: Various substitution reactions can occur, particularly involving the aromatic ring and hydroxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Kipukasin H has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Kipukasin H involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is believed that:

Molecular Targets: this compound may target enzymes and receptors involved in cellular processes.

Pathways Involved: The compound could influence pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Kipukasin H can be compared with other similar compounds, such as:

Kipukasin J: Another nucleoside derived from Aspergillus flavus, with slight structural differences.

Decumbenone B: A related compound with distinct biological activities.

Cyclopenol: Another fungal metabolite with similar extraction and purification methods.

Uniqueness: this compound stands out due to its unique structure and the specific conditions required for its production

By understanding the detailed aspects of this compound, researchers can better explore its potential and develop new applications for this intriguing compound.

Biological Activity

Kipukasin H is a recently identified nucleoside antibiotic derived from the fungus Aspergillus versicolor. This compound has garnered attention due to its notable biological activities, particularly its antibacterial and antifungal properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

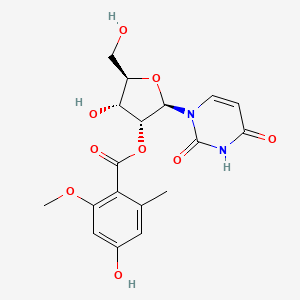

Chemical Structure and Properties

This compound is classified as a nucleoside derivative, sharing structural similarities with other kipukasins identified in earlier studies. The molecular formula for this compound is C19H22N2O9, which suggests a complex arrangement that contributes to its biological activity. The compound's structure was elucidated through various spectroscopic methods, including NMR and MS analysis.

Biological Activity

Antibacterial Activity

This compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness against:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values range from 8 to 16 μg/mL, indicating strong antibacterial properties.

- Staphylococcus epidermidis : Similar MIC values were observed, confirming its broad-spectrum antibacterial capabilities .

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity. It has been reported to inhibit the growth of several pathogenic fungi, although specific MIC values for fungal strains have not been extensively documented in current literature.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular processes critical for microbial survival. The presence of functional groups in its structure likely plays a crucial role in its interaction with microbial targets.

Research Findings and Case Studies

Several studies have highlighted the efficacy of this compound and related compounds:

- Study on Antibacterial Properties : A study conducted by Chen et al. (2020) reported that this compound exhibited significant antibacterial activity against S. aureus and S. epidermidis, with MIC values comparable to those of established antibiotics .

- Comparative Analysis of Kipukasins : A comparative study involving various kipukasins revealed that while some derivatives showed limited activity, this compound consistently demonstrated potent antibacterial effects across multiple assays .

- Isolation and Characterization : Research focusing on the isolation of this compound from A. versicolor highlighted the importance of fermentation conditions in maximizing yield and bioactivity. Enhanced production was achieved through optimization of growth media and environmental factors .

Table 1: Biological Activity of this compound

| Microorganism | Activity Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 8 - 16 |

| Staphylococcus epidermidis | Antibacterial | 8 - 16 |

| Various Fungi | Antifungal | Not specified |

Table 2: Comparative Efficacy of Kipukasins

| Compound | Antibacterial Activity (MIC μg/mL) | Antifungal Activity |

|---|---|---|

| Kipukasin A | 100 (inactive against some strains) | Not specified |

| Kipukasin B | 100 (inactive against some strains) | Not specified |

| This compound | 8 - 16 | Effective |

Properties

CAS No. |

1136789-16-6 |

|---|---|

Molecular Formula |

C18H20N2O9 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C18H20N2O9/c1-8-5-9(22)6-10(27-2)13(8)17(25)29-15-14(24)11(7-21)28-16(15)20-4-3-12(23)19-18(20)26/h3-6,11,14-16,21-22,24H,7H2,1-2H3,(H,19,23,26)/t11-,14-,15-,16-/m1/s1 |

InChI Key |

RARUJUZFKGDIOM-RAEVTNRLSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)CO)O)OC)O |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2C(C(OC2N3C=CC(=O)NC3=O)CO)O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.